3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea
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Overview
Description
3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers studying its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Urea Core: : The initial step involves the reaction of 2-chloroaniline with an isocyanate derivative to form the urea core. This reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane or toluene at a controlled temperature.
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Coupling with Imidazole and Pyrimidine Derivatives: : The next step involves the coupling of the urea core with 6-(1H-imidazol-1-yl)pyrimidine-4-amine. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the reaction.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis to enhance reaction efficiency and product yield.
Automation and Process Control: Implementing automated systems and process controls to ensure consistent quality and minimize human error.
Green Chemistry Approaches: Adopting green chemistry principles to reduce the use of hazardous solvents and reagents, thereby minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Pharmacology: Researchers explore its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN7O/c21-16-3-1-2-4-17(16)27-20(29)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)28-10-9-22-13-28/h1-13H,(H,23,24,25)(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPOIUSTSZYELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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